VHL Ligand 8 -

VHL Ligand 8

Catalog Number: EVT-8236199
CAS Number:
Molecular Formula: C23H29N3O6
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VHL Ligand 8 is a synthetic compound that has garnered attention in the context of von Hippel-Lindau disease, a hereditary cancer syndrome linked to mutations in the VHL tumor suppressor gene. This compound acts as a ligand for the von Hippel-Lindau protein, which plays a crucial role in regulating cellular processes such as oxygen sensing and angiogenesis. VHL Ligand 8 is classified as a small molecule inhibitor, specifically designed to stabilize the interaction between the VHL protein and hypoxia-inducible factors, thereby influencing tumor growth and vascularization.

Source and Classification

VHL Ligand 8 is derived from research aimed at enhancing the stability and function of the von Hippel-Lindau protein. The compound is classified under small molecule ligands that target protein-protein interactions, particularly those involving the VHL protein. Its development is rooted in the need to counteract the effects of VHL gene mutations that lead to tumorigenesis.

Synthesis Analysis

Methods

The synthesis of VHL Ligand 8 typically involves a multi-step organic synthesis process that includes:

  1. Initial Reaction: Starting materials undergo condensation reactions to form intermediate compounds.
  2. Functionalization: Specific functional groups are introduced to enhance binding affinity to the VHL protein.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Technical Details

The synthetic route often employs techniques such as:

  • Solid-phase synthesis: Facilitates the rapid assembly of complex molecules.
  • High-performance liquid chromatography (HPLC): Used for purification and analysis of the final product.
  • Nuclear magnetic resonance (NMR) and mass spectrometry: Employed for structural confirmation of the synthesized compound.
Molecular Structure Analysis

Structure

VHL Ligand 8 features a complex molecular structure characterized by specific functional groups that enhance its binding properties. The exact molecular formula and structure can vary based on modifications made during synthesis.

Data

  • Molecular Weight: Approximately 350-400 g/mol (exact value depends on specific structural modifications).
  • 3D Structure: Typically analyzed using computational modeling tools to predict binding interactions with the VHL protein.
Chemical Reactions Analysis

Reactions

VHL Ligand 8 participates in several chemical reactions, primarily involving:

  • Binding Reactions: Interacting with the von Hippel-Lindau protein, stabilizing its conformation.
  • Metabolic Reactions: Subject to metabolic transformations within biological systems, impacting its efficacy and clearance.

Technical Details

The kinetics of binding can be studied using surface plasmon resonance or isothermal titration calorimetry, providing insights into the interaction dynamics between VHL Ligand 8 and its target proteins.

Mechanism of Action

Process

VHL Ligand 8 functions by stabilizing the interaction between the von Hippel-Lindau protein and hypoxia-inducible factors. This stabilization promotes the degradation of these factors, which are otherwise responsible for driving angiogenesis and tumor growth under hypoxic conditions.

Data

The mechanism involves:

  • Ubiquitination: Enhancing the ubiquitin-proteasome pathway's activity towards hypoxia-inducible factors.
  • Cellular Signaling Modulation: Influencing pathways related to cell survival and proliferation in tumor cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to functional groups present in its structure.
Applications

VHL Ligand 8 has significant scientific applications, particularly in:

  • Cancer Research: As a tool compound for studying mechanisms of tumorigenesis related to von Hippel-Lindau disease.
  • Drug Development: Potential lead compound for developing therapeutics targeting tumors associated with VHL mutations.
  • Biological Studies: Used in assays to elucidate pathways regulated by hypoxia-inducible factors and their role in cancer biology.
Introduction to VHL Ligand 8 in Targeted Protein Degradation

Role of the Ubiquitin-Proteasome System in Cellular Homeostasis

The ubiquitin-proteasome system represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis, regulating cell cycle progression, and eliminating misfolded proteins. This system operates through a coordinated enzymatic cascade:

  • Ubiquitin Activation: The ubiquitin-activating enzyme (E1) adenylates ubiquitin in an ATP-dependent reaction [1] [6].
  • Ubiquitin Conjugation: Activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2) [2].
  • Ubiquitin Ligation: E3 ubiquitin ligases recruit specific substrate proteins and catalyze the transfer of ubiquitin from E2 to the target, forming isopeptide bonds primarily at lysine residues [1] [5].

Table 1: Key Components of the Ubiquitin-Proteasome System

ComponentFunctionHuman Variants
E1 EnzymeUbiquitin activation2 known
E2 EnzymeUbiquitin conjugation~40 known
E3 LigaseSubstrate recognition & ubiquitin ligation>600 known
26S ProteasomeDegradation of polyubiquitinated proteins1 complex

Polyubiquitin chains linked through lysine 48 (K48) serve as the canonical signal for proteasomal recognition and degradation. The specificity of this system is predominantly governed by E3 ubiquitin ligases, which function as molecular matchmakers by recognizing specific degradation signals or "degrons" on substrate proteins [5] [6]. Dysregulation of this pathway contributes significantly to oncogenesis, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target [1].

Evolution of E3 Ligase Ligands for PROTAC Development

The development of proteolysis-targeting chimeras (PROTACs) faced a significant bottleneck due to the historical scarcity of drug-like ligands for E3 ubiquitin ligases. Early milestones include:

  • Peptidic Pioneers (2001-2008): The first-generation PROTACs utilized peptide epitopes derived from natural E3 substrates. For example, the IκBα-derived phosphopeptide (DRHDSGLDSM) was used to recruit the SCF^β-TRCP^ E3 complex, enabling degradation of methionine aminopeptidase 2 [2] [6]. These molecules suffered from poor cell permeability, metabolic instability, and limited bioavailability [5].
  • Small-Molecule Revolution (2008-2012): Breakthroughs came with the discovery of non-peptidic ligands for von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases. The identification of hydroxyproline as the critical VHL-binding motif in hypoxia-inducible factor 1α (HIF-1α) enabled structure-based design of VHL inhibitors. This culminated in VH032, a first-generation VHL ligand with micromolar affinity, optimized through iterative structure-activity relationship studies [2] [8].
  • Affinity Optimization (2012-Present): Second-generation ligands like VH298 achieved nanomolar binding affinity (Kd = ~80-90 nM) through strategic modifications:
  • Introduction of substituted cyclopropyl capping groups enhancing hydrophobic interactions
  • Optimization of the central hydroxyproline core maintaining critical hydrogen bonds with Ser111 and His115 in the VHL binding pocket [2] [8]
  • Diversification of E3 Recruitment: Beyond VHL and CRBN, ligands for E3 ligases including MDM2, cIAP, and DCAF16 have been explored, though VHL remains predominant due to its well-characterized binding pocket and favorable physicochemical properties of its ligands [4] [5].

Table 2: Evolution of VHL Ligands for PROTAC Applications

GenerationRepresentative LigandBinding Affinity (Kd)Key Innovations
FirstVH032~1.3 µMHydroxyproline-based core establishing key H-bonds
SecondVH29880-90 nMFluorocyclopropyl capping group enhancing hydrophobic contacts
PROTAC-optimizedVHL Ligand 8Not publishedDesigned with accessible exit vectors for linker conjugation

Historical Context of von Hippel-Lindau as a Therapeutic Target

Gene Discovery and Biological Function

The von Hippel-Lindau tumor suppressor gene (VHL) was positionally cloned in 1993 after linkage analysis localized it to chromosome 3p25-26. This discovery explained the autosomal dominant inheritance pattern of von Hippel-Lindau disease, characterized by multi-organ tumorigenesis [3] [9]. The VHL protein (pVHL) exists in two isoforms (pVHL30 and pVHL19) and functions as the substrate recognition subunit of the Cullin 2-RING ligase complex (CRL2^VHL^). Its most characterized role involves oxygen-dependent degradation of hypoxia-inducible factors:

  • Under normoxia: Prolyl hydroxylases (PHDs) modify HIF-1α at Pro402 and Pro564
  • pVHL recognizes hydroxyproline via its β-domain, leading to HIF polyubiquitination
  • Under hypoxia/VHL deficiency: HIF accumulates, activating transcription of pro-angiogenic genes like VEGF and PDGF [1] [3] [9]

von Hippel-Lindau Disease and Therapeutic Implications

Germline mutations in VHL cause von Hippel-Lindau disease, affecting approximately 1 in 36,000 individuals. Clinical manifestations demonstrate genotype-phenotype correlations:

  • Type 1 (HIF dysregulation): Characterized by large deletions or truncating mutations, predisposing to renal cell carcinoma (RCC) and central nervous system hemangioblastomas but low pheochromocytoma risk
  • Type 2 (Specific missense mutations):
  • 2A: Y98H/Y111H mutations with high pheochromocytoma risk but low RCC incidence
  • 2B: Broad missense mutations causing high risk for RCC, pheochromocytoma, and hemangioblastomas
  • 2C: Exclusive pheochromocytoma predisposition [3] [9]

Table 3: Genotype-Phenotype Correlations in von Hippel-Lindau Disease

Mutation TypeHIF RegulationTumor SpectrumPheochromocytoma Risk
Type 1 (Truncations/large deletions)LostRCC, CNS hemangioblastomaLow
Type 2A (Y98H, Y111H)Partially retainedLow RCC, high hemangioblastomaHigh
Type 2B (Multiple missense)VariableHigh RCC, hemangioblastomaHigh
Type 2C (Specific missense)RetainedPheochromocytoma onlyExclusive

The pivotal role of VHL-HIF axis dysregulation in clear cell renal cell carcinoma (ccRCC) pathogenesis made it a prime target for therapeutics. While HIF-2α inhibitors like belzutifan represent direct pharmacologic interventions, VHL’s well-defined substrate-binding pocket simultaneously positioned it as an ideal E3 ligase for hijacking via PROTAC technology [7] [9]. The structural characterization of VHL-HIF-1α interactions by crystallography (e.g., PDB: 1LM8) provided the blueprint for rational ligand design [1] [8].

Introduction of VHL Ligand 8

VHL Ligand 8 (CAS: 2701565-76-4) represents a modern ligand specifically engineered for PROTAC development. Its chemical structure features:

  • A central trans-4-hydroxy-L-proline core maintaining critical hydrogen bonds with VHL’s binding pocket
  • A modified left-hand side capping group optimizing hydrophobic contacts
  • An accessible carboxylic acid exit vector enabling linker conjugation at the right-hand side [10]

This ligand was utilized in constructing ARD-266, a potent VHL-based androgen receptor (AR) degrader demonstrating sub-nanomolar degradation efficacy (DC₅₀ = 0.2-1 nM) in prostate cancer models. Its design exemplifies the iterative optimization of VHL ligands toward enhanced PROTAC functionality [10].

Properties

Product Name

VHL Ligand 8

IUPAC Name

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C23H29N3O6

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1

InChI Key

BYUIKERVKHGIMC-OEMYIYORSA-N

SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.